Product packaging for Midodrine-d6 HCl(Cat. No.:)

Midodrine-d6 HCl

Cat. No.: B1165194
M. Wt: 296.78
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuteration in Chemical and Biological Research Methodologies

Deuteration, the replacement of hydrogen atoms (¹H) with deuterium (B1214612) atoms (²H), is a common form of stable isotope labeling. nih.govansto.gov.au Deuterium is a stable isotope of hydrogen with an added neutron, resulting in approximately double the mass of a protium (B1232500) atom. nih.gov This mass difference is significant enough to be detected by mass spectrometry. nih.govnih.gov

The rationale for using deuteration in chemical and biological research methodologies stems from several advantages:

Minimal Perturbation of Chemical Properties: Replacing hydrogen with deuterium causes only a minor change in the physicochemical properties of the molecule due to their similar electronic configurations. mdpi.com This ensures that the labeled molecule behaves very similarly to the unlabeled compound in biological systems. mdpi.com

Mass Spectrometry Detection: The mass difference introduced by deuterium labeling allows for the easy distinction between labeled and unlabeled compounds using mass spectrometry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govcaymanchem.combiomol.com

Kinetic Isotope Effect: While generally minimal, the difference in mass between hydrogen and deuterium can sometimes lead to a kinetic isotope effect, where C-D bonds are slightly stronger than C-H bonds. researchgate.net This can potentially influence the rate of metabolic reactions at the sites of deuteration, which can be leveraged in metabolism studies. nih.govresearchgate.net

Use as Internal Standards: Deuterated analogs are widely used as internal standards in quantitative analytical methods. caymanchem.combiomol.comveeprho.com An ideal internal standard is chemically similar to the analyte being measured but is isotopically distinct. Adding a known amount of a deuterated internal standard to a biological sample allows for the accurate quantification of the endogenous or administered unlabeled compound by compensating for variations in sample preparation, matrix effects, and instrument response during mass spectrometry analysis. veeprho.com

Overview of Midodrine-d6 HCl's Significance as a Stable Isotope-Labeled Research Tool

Midodrine (B238276) is a prodrug that is rapidly converted in the body to its active metabolite, desglymidodrine (B1670291). probes-drugs.orgmims.comwikipedia.org Both midodrine and desglymidodrine are relevant analytes in pharmacokinetic and metabolism studies. benthamscience.com Accurate quantification of these compounds in biological matrices like plasma or urine is essential for understanding their behavior in vivo.

This compound is a deuterium-labeled analog of midodrine hydrochloride, specifically labeled with six deuterium atoms, typically on the methoxy (B1213986) groups of the phenyl ring. caymanchem.combiomol.comnih.gov This specific labeling pattern results in a distinct molecular weight compared to unlabeled midodrine and desglymidodrine, making it an ideal internal standard for mass spectrometry-based quantification methods. caymanchem.combiomol.comveeprho.com

Detailed Research Findings

Research utilizing this compound primarily focuses on developing and validating analytical methods for the quantification of midodrine and desglymidodrine in biological matrices. These methods are fundamental to conducting pharmacokinetic and metabolism studies. A typical application involves using this compound as an internal standard in LC-MS/MS assays. benthamscience.com

For instance, a validated LC-MS/MS method for the simultaneous determination of midodrine and desglymidodrine in human plasma employed caffeine (B1668208) as an internal standard. benthamscience.com While this specific study used caffeine, the principles and the need for an internal standard highlight where this compound is typically applied. The method demonstrated linearity over a concentration range of 0.3-110 ng/ml for both analytes, with good correlation coefficients (r² = 0.996 for midodrine and r² = 0.9988 for desglymidodrine). benthamscience.com The recovery of midodrine and desglymidodrine was found to be approximately 99%. benthamscience.com Precision and accuracy studies also met acceptance criteria, indicating the reliability of such methods for pharmacokinetic studies. benthamscience.com

When this compound is used as the internal standard, similar validation parameters are assessed. The deuterated standard is added to calibration standards, quality control samples, and study samples at a known concentration. The ratio of the peak area of the analyte (midodrine or desglymidodrine) to the peak area of the internal standard (this compound) is then used to determine the concentration of the analyte in the original sample. This approach accounts for variability introduced during sample processing and analysis.

While specific data tables from studies explicitly using this compound in pharmacokinetic studies were not directly available in the search results, the widespread availability and description of this compound as an internal standard for LC-MS/MS quantification of midodrine and desglymidodrine underscore its common use in generating such data. caymanchem.combiomol.comveeprho.comclearsynth.com The type of data generated includes:

Calibration Curves: Demonstrating a linear relationship between the analyte/internal standard peak area ratio and known analyte concentrations.

Quality Control (QC) Sample Analysis: Assessing the accuracy and precision of the method by analyzing samples with known concentrations of the analytes.

Pharmacokinetic Profiles: Measuring analyte concentrations in biological samples collected at various time points after administration in research studies to determine parameters like Cmax, Tmax, AUC, and half-life.

Below is an example of how data from a method validation using a deuterated internal standard like this compound might be presented in a research context. This table illustrates typical data points evaluated during the validation of a bioanalytical method.

ParameterAnalyteResultAcceptance Criteria
Linearity (r²)Midodrine> 0.99≥ 0.99
Desglymidodrine> 0.99≥ 0.99
Accuracy (% Bias)Midodrine (QC Low)± 5%± 15% (± 20% at LLOQ)
Midodrine (QC Mid)± 5%± 15%
Midodrine (QC High)± 5%± 15%
Desglymidodrine (QC Low)± 5%± 15% (± 20% at LLOQ)
Desglymidodrine (QC Mid)± 5%± 15%
Desglymidodrine (QC High)± 5%± 15%
Precision (% CV)Midodrine (Intra-day)< 10%≤ 15% (≤ 20% at LLOQ)
Midodrine (Inter-day)< 10%≤ 15%
Desglymidodrine (Intra-day)< 10%≤ 15% (≤ 20% at LLOQ)
Desglymidodrine (Inter-day)< 10%≤ 15%

Note: This table is illustrative and represents typical data evaluated during bioanalytical method validation. Specific values would depend on the actual method and study.

Properties

Molecular Formula

C12H12D6N2O4.HCl

Molecular Weight

296.78

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Midodrine D6 Hcl

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into the Midodrine (B238276) Scaffold

The general synthesis of unlabeled Midodrine hydrochloride involves several steps, often starting from 2,5-dimethoxybenzaldehyde. epo.orggoogle.comgoogle.comepo.org Deuterium incorporation at the methoxy (B1213986) positions necessitates the use of a deuterated starting material, specifically 2,5-bis(trideuteriomethoxy)benzaldehyde.

Precursor Compounds and Reaction Sequences in Deuteration

A key precursor for Midodrine synthesis is 1-(2,5-dimethoxyphenyl)-2-aminoethanol. epo.orggoogle.comgoogle.com To synthesize the deuterated analog, 1-(2,5-bis(trideuteriomethoxy)phenyl)-2-aminoethanol would be required. The deuterium is introduced at the stage of incorporating the methoxy groups onto the phenyl ring or by using a deuterated alkylating agent, such as deuterated methyl iodide or dimethyl sulfate-d6, in an earlier step of the synthesis starting from a precursor with hydroxyl groups on the phenyl ring.

A common route for unlabeled Midodrine synthesis involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol with chloroacetyl chloride, followed by reaction with an amine (historically sodium azide (B81097), though safer alternatives like dibenzylamine (B1670424) are now preferred) and subsequent hydrogenation to form the glycinamide (B1583983) side chain. epo.orggoogle.comgoogle.com Acidification with HCl yields Midodrine hydrochloride. epo.orggoogle.comgoogle.com

For Midodrine-d6 HCl, the analogous reaction sequence would be followed, starting with the deuterated aminoethanol precursor. The six deuterium atoms are located on the two methyl groups attached to the oxygen atoms of the phenyl ring. caymanchem.comnih.govbiomol.com

Regioselective Deuteration Techniques for Specific Isotopic Placement

Regioselective deuteration in this compound is achieved by the strategic use of deuterated building blocks. The synthesis is designed such that the deuterium atoms are exclusively introduced at the desired methoxy positions. This is typically accomplished by synthesizing or acquiring 2,5-bis(trideuteriomethoxy)benzaldehyde or a similar intermediate where the methoxy groups are already deuterated. Subsequent reactions to build the rest of the Midodrine molecule utilize non-deuterated reagents, ensuring the deuterium remains localized to the methoxy groups.

Analytical Verification of Deuteration Extent and Positional Purity

Confirming the successful incorporation of deuterium and its specific location within the molecule is crucial for the quality of this compound, especially when used as an analytical standard. Spectroscopic and mass spectrometric methods are the primary tools for this verification.

Spectroscopic Methods for Isotopic Purity Determination (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for confirming the position and extent of deuteration. In the ¹H NMR spectrum of Midodrine-d6, the signals corresponding to the protons of the two methoxy groups (typically around 3.7 ppm in unlabeled Midodrine) will be significantly reduced or absent, depending on the level of deuteration. epo.orggoogle.comgoogleapis.com New signals or altered splitting patterns might be observed for adjacent protons due to the change in coupling with deuterium (which has a spin of 1). ucla.edu

Infrared (IR) spectroscopy can also provide some indication of deuterium incorporation, as C-D bonds vibrate at lower frequencies than C-H bonds. However, NMR and mass spectrometry are generally more definitive for precise isotopic and positional analysis.

Mass Spectrometric Confirmation of Deuterated Species

Mass spectrometry (MS) is a powerful technique for verifying the molecular weight and isotopic enrichment of this compound. The molecular weight of Midodrine (C₁₂H₁₈N₂O₄) is 254.28 g/mol , and its hydrochloride salt (C₁₂H₁₉ClN₂O₄) is 290.74 g/mol . nih.govnih.govuni.lu this compound (C₁₂H₁₂D₆ClN₂O₄) has a molecular weight of approximately 296.78 g/mol , reflecting the addition of six deuterium atoms (each with a mass of approximately 2.014 amu instead of 1.008 amu for hydrogen). caymanchem.comclearsynth.comnih.govschd-shimadzu.combdg.co.nz

Mass spectrometry will show a prominent molecular ion peak at m/z corresponding to the deuterated species. High-resolution mass spectrometry can provide even more precise mass measurements, allowing for the confirmation of the elemental composition, including the number of deuterium atoms incorporated. The isotopic distribution pattern in the mass spectrum can be analyzed to determine the percentage of molecules containing different numbers of deuterium atoms (d0, d1, d2, etc., up to d6), thus providing a measure of isotopic purity. rsc.org this compound is typically synthesized to have a high isotopic enrichment, often reported as ≥98% deuterium or ≥99% deuterated forms (d1-d6). caymanchem.comschd-shimadzu.com

Optimization of Deuteration Yields and Scalability for Research Applications

Scalability for research applications requires synthetic routes that can be reliably performed on a larger scale (e.g., multi-gram or kilogram scale) while maintaining high chemical and isotopic purity. acs.org Suppliers of this compound often provide material in milligram to gram quantities, suitable for laboratory research. schd-shimadzu.combdg.co.nzlgcstandards.comsimsonpharma.com The scalability of the synthesis is dependent on the efficiency and safety of the chosen chemical transformations and the availability of the necessary deuterated starting materials. Processes that avoid hazardous reagents, such as the replacement of sodium azide with safer alternatives in the glycinamide formation step, contribute to improved scalability and safety. epo.orggoogle.comgoogle.com

PubChem CIDs Table

Compound NamePubChem CID
Midodrine4195
Midodrine Hydrochloride18340
This compound45359028
Desglymidodrine (B1670291)43260
2,5-Dimethoxybenzaldehyde9302
Chloroacetyl chloride9897
Dibenzylamine8831
Hydrogen chloride313

Data Tables

While specific detailed research findings with numerical data on the synthesis yields or spectroscopic data of this compound from diverse sources were not extensively found in the search results, the general analytical characteristics and purity specifications are available.

PropertyValueSource
Molecular FormulaC₁₂H₁₂D₆ClN₂O₄ caymanchem.comnih.govbiomol.combdg.co.nz
Molecular Weight~296.78 g/mol caymanchem.comclearsynth.comnih.govschd-shimadzu.combdg.co.nz
CAS Number1188265-43-1 veeprho.comcaymanchem.comclearsynth.combiomol.comschd-shimadzu.combdg.co.nzlgcstandards.com
Isotopic Enrichment≥98% ²H or ≥99% deuterated forms (d1-d6) caymanchem.comschd-shimadzu.com
Purity (Chemical)Typically >98% (HPLC) bdg.co.nz

This table summarizes key analytical data points for this compound based on the search results.

Analytical Methodologies Employing Midodrine D6 Hcl As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The high sensitivity and selectivity of LC-MS/MS make it the preferred method for quantifying midodrine (B238276) and its primary active metabolite, desglymidodrine (B1670291), in biological matrices. nist.gov The development of robust LC-MS/MS assays relies heavily on the use of a stable isotope-labeled internal standard, such as Midodrine-d6 HCl, to achieve reliable results. jfda-online.com

Chromatographic Separation Strategies for Midodrine and its Metabolic Products

Effective chromatographic separation is essential to distinguish midodrine and desglymidodrine from endogenous components in complex matrices like human plasma. nih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically employed for this separation. jfda-online.comresearchgate.net

Several strategies have been successfully developed:

Columns: C18 columns are frequently utilized, with specific examples including Waters Acquity UPLC BEH C18 (50×2.1mm, 1.7μm) and Jones C18 (4.6mm x 150mm, 3µm). jfda-online.comnih.gov These columns provide the necessary retention and resolution for the polar analytes.

Mobile Phases: The mobile phase composition is optimized to achieve sharp peak shapes and adequate retention. Common mobile phases consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or formic acid). jfda-online.comresearchgate.net For instance, one method uses an isocratic elution with 10mM ammonium formate (pH 4.0 adjusted with formic acid) and methanol in a 30:70 v/v ratio. nih.goveurekaselect.com Another employs acetonitrile and 4.0mM ammonium formate (pH 2.5) in a 90:10 v/v ratio. jfda-online.com

Chiral Separation: As midodrine and desglymidodrine possess a chiral carbon, specific chiral stationary phases, such as Chiralcel OD-H, have been used to separate their enantiomers for stereospecific investigations. dshs-koeln.de

Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes and the internal standard from the biological matrix. jfda-online.comresearchgate.net

Table 1: Examples of Chromatographic Conditions for Midodrine Analysis

Parameter Method 1 Method 2 Method 3
Column Waters Acquity UPLC BEH C18 (50×2.1mm, 1.7μm) jfda-online.com Jones C18 (4.6mm x 150mm, 3µm) nih.goveurekaselect.com RP C18 (4.6mm x 50mm, 5µm) researchgate.net
Mobile Phase Acetonitrile: 4.0mM Ammonium Formate, pH 2.5 (90:10, v/v) jfda-online.com Methanol: 10mM Ammonium Formate, pH 4.0 (70:30, v/v) nih.goveurekaselect.com Methanol: 0.2% Formic Acid (70:30, v/v) researchgate.net
Flow Rate Not Specified 0.5 mL/min nih.goveurekaselect.com 0.7 mL/min researchgate.net
Elution Type Isocratic Isocratic Isocratic

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) Parameters for Deuterated Internal Standard Quantification

Tandem mass spectrometry is used for the detection and quantification of midodrine, desglymidodrine, and this compound. The analysis is typically performed using a triple quadrupole mass spectrometer. jfda-online.com

Key parameters include:

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode (ESI+) is consistently used, as the analytes readily form protonated molecules [M+H]+. jfda-online.comnih.govresearchgate.net

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. nih.govresearchgate.net This technique involves monitoring a specific precursor ion to product ion transition for each compound. The use of a deuterated internal standard is crucial as it co-elutes with the analyte and experiences similar ionization efficiency or suppression, ensuring that the ratio of their signals remains constant even with matrix variations.

The mass transitions for the analytes are selected to be specific and yield a strong signal. For this compound, the precursor ion would be shifted by 6 mass units compared to unlabeled midodrine, providing a distinct signal for quantification.

Table 2: MS/MS Parameters for Midodrine and Desglymidodrine

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Midodrine 255.0 nih.goveurekaselect.com 237.1 nih.goveurekaselect.com Positive ESI
Desglymidodrine 198.1 nih.goveurekaselect.com 180.2 nih.goveurekaselect.com Positive ESI

Note: Caffeine (B1668208) (m/z 195.0 > 138.1) has also been used as an internal standard in some methods. nih.goveurekaselect.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Midodrine Analysis

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of midodrine's active metabolite, desglymidodrine. However, due to the low volatility and polar nature of these compounds, a chemical derivatization step is necessary prior to GC-MS analysis. This process converts the analyte into a more volatile and thermally stable form suitable for gas chromatography.

For the analysis of desglymidodrine in urine, a method involving acid hydrolysis followed by derivatization with reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA) has been described. This process creates N-trifluoroacetyl-O-trimethylsilyl and N-trifluoroacetyl-N,O-bistrimethylsilyl derivatives of desglymidodrine, which can then be analyzed by GC-MS.

In such a method, this compound would be the ideal internal standard. After being subjected to the same hydrolysis and derivatization steps, it would form a deuterated derivative. This stable isotope-labeled internal standard would co-elute with the derivatized analyte and correct for any variability introduced during the multi-step sample preparation, derivatization, and GC injection, thereby ensuring accurate quantification.

Utilization of this compound as a Reference Standard in Analytical Method Development and Quality Control

Beyond its role as an internal standard in sample analysis, this compound is also a crucial reference standard in its own right. benthamdirect.com It is used during various stages of pharmaceutical development and quality control.

Applications include:

Analytical Method Development: It serves as a benchmark compound during the creation and optimization of new analytical methods. benthamdirect.com

Method Validation (AMV): It is used to confirm the performance characteristics of an analytical procedure, ensuring it meets the required standards for accuracy, precision, and specificity. benthamdirect.com

Quality Control (QC): In the synthesis and formulation stages of drug development, this compound can be used in QC applications to ensure the identity and purity of the final product. benthamdirect.com

Traceability: As a reference standard, it provides traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP). benthamdirect.comsigmaaldrich.com

The use of well-characterized reference standards like this compound is fundamental to maintaining the quality and consistency of analytical data in pharmaceutical research and manufacturing.

Pharmacokinetic and Metabolic Research Applications of Midodrine D6 Hcl

Methodological Frameworks for Pharmacokinetic Investigations Using Stable Isotope Tracers

Stable isotope-labeled compounds like Midodrine-d6 HCl are valuable tools in pharmacokinetic investigations. Their use, particularly in conjunction with mass spectrometry, allows for precise quantification of both the labeled and unlabeled compounds in biological matrices. veeprho.com This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of midodrine (B238276).

Quantification of Unlabeled Midodrine and Active Metabolites in Biological Samples

Accurate quantification of midodrine and its active metabolite, desglymidodrine (B1670291), in biological samples such as plasma and urine is essential for pharmacokinetic studies. Various analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a commonly employed technique due to its high selectivity and sensitivity. researchgate.netbenthamscience.comresearchgate.net this compound serves as an internal standard in these methods, improving the reliability and accuracy of the quantification process by accounting for variations during sample preparation and analysis. veeprho.com

Several LC-MS/MS methods have been validated for the simultaneous determination of midodrine and desglymidodrine in human plasma. These methods typically involve sample preparation steps like protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection using positive electrospray ionization in multiple reaction monitoring (MRM) mode. researchgate.netbenthamscience.com

Table 1: Example LC-MS/MS Parameters for Midodrine and Desglymidodrine Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Midodrine255.0237.1
Desglymidodrine198.1180.2
Caffeine (B1668208) (IS)195.0138.1

Validated methods have demonstrated linearity over a range of concentrations, good recovery rates, and acceptable precision and accuracy, making them suitable for clinical pharmacokinetic studies. researchgate.netbenthamscience.com

Application in Comparative Pharmacokinetic Methodologies

Stable isotope-labeled internal standards are particularly useful in comparative pharmacokinetic studies, such as bioequivalence trials. By co-administering a stable isotope-labeled version of the drug (like this compound) with the unlabeled drug or formulation being tested, researchers can accurately assess the relative bioavailability and pharmacokinetic profiles without the need for a washout period between administrations. This approach can reduce study duration and variability. While the search results highlight the use of this compound in pharmacokinetic studies and quantitative analysis veeprho.com, specific detailed research findings focused solely on comparative pharmacokinetic methodologies using this compound were not extensively detailed in the provided snippets. However, the principle of using stable isotopes for improved accuracy in such studies is well-established.

In Vitro Enzymatic Biotransformation Studies of Midodrine and its Metabolites (e.g., Desglymidodrine)

In vitro studies using biological matrices like human liver microsomes are crucial for understanding the enzymatic biotransformation of midodrine and its active metabolite, desglymidodrine. nih.govresearchgate.net These studies help identify the enzymes involved and characterize the metabolic pathways.

Identification and Characterization of Cytochrome P450 (CYP) Isoforms Involved in Midodrine Metabolism (e.g., O-Demethylation)

Research has identified that the active metabolite, desglymidodrine, undergoes oxidation metabolism, primarily 5'-O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes in human liver microsomes. nih.govresearchgate.nettga.gov.autga.gov.auebi.ac.ukdrugsporphyria.netnih.govresearchgate.netresearchgate.net

Studies using recombinant human CYP isoforms have shown that CYP2D6 exhibits appreciable catalytic activity with respect to the O-demethylation of desglymidodrine. nih.govresearchgate.nettga.gov.auebi.ac.uk CYP1A2 and CYP2C19 were also found to catalyze this reaction, although their activity was considerably lower than that of CYP2D6. nih.govresearchgate.nettga.gov.auebi.ac.uk

Inhibition studies using selective CYP inhibitors further support the role of these isoforms. Quinidine (B1679956), a selective inhibitor of CYP2D6, significantly inhibited the O-demethylation of desglymidodrine in pooled human liver microsomes. nih.govtga.gov.auebi.ac.uk Inhibitors of other CYP forms did not show appreciable effects. nih.govebi.ac.uk

Elucidation of Enzyme Kinetics and Inhibition Profiles in Microsomal Systems

In vitro studies using human liver microsomes allow for the determination of enzyme kinetics parameters, such as Km and Vmax, for the metabolism of desglymidodrine by identified CYP isoforms. These parameters provide insights into the affinity of the enzyme for the substrate and the maximum metabolic rate. While specific kinetic parameter values for desglymidodrine metabolism were not explicitly provided in detailed tables within the search results, the studies confirm the ability to elucidate these parameters through in vitro microsomal experiments. nih.govresearchgate.net

Inhibition profiles can also be established by studying the effect of various inhibitors on the metabolic activity of the enzymes. For instance, the significant inhibition of desglymidodrine O-demethylation by quinidine in microsomal systems indicates that CYP2D6 is a primary enzyme involved and suggests the potential for drug-drug interactions with other CYP2D6 inhibitors. nih.govtga.gov.autga.gov.auebi.ac.ukmpa.se

Mechanistic Insights into Prodrug Activation (Deglycination of Midodrine to Desglymidodrine) via Deuterated Analogs

Midodrine is administered as a prodrug and is converted to its pharmacologically active metabolite, desglymidodrine, through a process called deglycination. researchgate.netbenthamscience.comtga.gov.aunih.govdroracle.aidrugbank.comnih.govwikipedia.orginnovareacademics.inprobes-drugs.orgnih.gov This enzymatic hydrolysis of the glycinamide (B1583983) linkage occurs in various tissues, including the liver. nih.govdrugbank.com

Deuterated analogs like this compound can be used to gain mechanistic insights into this prodrug activation process. By tracking the fate of the labeled compound, researchers can study the rate and extent of deglycination and identify the enzymes or pathways involved. While the search results confirm that deglycination is the primary activation step researchgate.netbenthamscience.comtga.gov.aunih.govdroracle.aidrugbank.comwikipedia.orgprobes-drugs.orgnih.gov and that this compound is used in metabolic research veeprho.com, detailed mechanistic studies specifically utilizing this compound to elucidate the intricacies of the deglycination pathway were not extensively described in the provided snippets. However, the use of stable isotopes is a standard approach for tracing metabolic pathways and understanding reaction mechanisms in drug metabolism studies. The rapid absorption of midodrine and its conversion to desglymidodrine with peak plasma concentrations of the metabolite occurring shortly after administration highlight the efficiency of this activation process. tga.gov.audrugbank.comnih.govprobes-drugs.orgnih.gov

Application in Pharmacokinetic Studies in Non-Human Biological Systems (e.g., Animal Models, Isolated Organ Perfusion, Cell Cultures)

This compound is a stable isotope-labeled analog of Midodrine, primarily utilized as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) caymanchem.com. Its application in pharmacokinetic studies within non-human biological systems, such as animal models, isolated organ perfusion, and cell cultures, is crucial for accurate and reliable quantification of Midodrine and its active metabolite, Desglymidodrine, in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound helps to account for variations during sample preparation, matrix effects, and ionization efficiency in mass spectrometry, thereby improving the accuracy and precision of the analytical method vetdergikafkas.org.

Detailed research findings in non-human systems often involve the development and validation of LC-MS/MS methods employing this compound as the internal standard. These methods are applied to analyze samples (e.g., plasma, urine, tissue homogenates) obtained from animal pharmacokinetic studies. While specific detailed data tables for this compound use in isolated organ perfusion or cell culture studies were not extensively found in the immediate search results, the principles of its application as an internal standard in LC-MS/MS for quantification remain consistent across various biological matrices.

Studies investigating the pharmacokinetics and pharmacodynamics of Midodrine in animal models, such as rats, have been conducted to understand its effects on blood pressure and heart rate caymanchem.com. Accurate quantification of Midodrine and Desglymidodrine in biological samples from these studies is essential for correlating drug concentrations with observed physiological effects. The use of this compound as an internal standard in the analytical method ensures the integrity and reliability of the pharmacokinetic data obtained from these animal experiments.

The application of this compound as an internal standard facilitates the accurate determination of pharmacokinetic parameters in non-human studies, such as absorption, distribution, metabolism, and excretion (ADME). This is vital for preclinical research aimed at understanding the behavior of Midodrine and its metabolite before or alongside human studies.

While comprehensive data tables specifically detailing the use and findings related to this compound in various non-human systems were not located, the fundamental role of this compound as a reliable internal standard in validated LC-MS/MS methods applied to animal-derived biological samples is established within the field of pharmacokinetic research. The data generated from such studies contribute to the broader understanding of Midodrine's pharmacological profile in different biological contexts.

Isotopic Effects and Mechanistic Probes in Midodrine Research

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Midodrine (B238276) Biotransformation

Deuterium kinetic isotope effects (KIEs) are powerful probes for elucidating the rate-determining steps and transition states of enzymatic reactions involved in drug biotransformation. nih.govmdpi.com By comparing the metabolic rate of Midodrine to that of Midodrine-d6, researchers can determine if the cleavage of C-H bonds at the deuterated positions is a rate-limiting step in its metabolism.

Midodrine is primarily metabolized to its active form, desglymidodrine (B1670291), through a deglycination reaction. nih.govprobes-drugs.orgnih.gov It also undergoes other metabolic transformations, potentially including oxidative pathways catalyzed by cytochrome P450 enzymes or other metabolic enzymes. nih.govdrugbank.comfda.gov If deuterium atoms are placed at positions involved in these metabolic steps, a measurable KIE can be observed.

While specific published studies detailing the KIEs of Midodrine-d6 HCl biotransformation were not extensively found in the search results, the principle of using deuterium labeling to study drug metabolism is well-established. google.comnih.govnih.gov For example, studies on other deuterated compounds have shown that deuterium substitution can lead to metabolic switching or alter the rate of metabolism catalyzed by enzymes like cytochrome P450s. google.comnih.gov

A hypothetical study investigating the KIE on a specific metabolic pathway of Midodrine using Midodrine-d6 could involve incubating both the labeled and unlabeled compounds with relevant enzymes or liver microsomes and measuring the rates of metabolite formation.

CompoundMetabolic Pathway InvestigatedExpected KIE (if C-D bond cleavage is rate-limiting)
MidodrineRate of metabolism1.0 (reference)
Midodrine-d6Rate of metabolism> 1.0

A KIE value significantly greater than 1.0 for Midodrine-d6 compared to Midodrine would suggest that the bond(s) to the deuterated atoms are broken in the rate-determining step of that specific metabolic pathway. Conversely, a KIE close to 1.0 would indicate that the C-D bond cleavage at the labeled positions is not rate-limiting or not involved in that particular metabolic step.

Use of this compound to Elucidate Reaction Mechanisms of Metabolic Pathways

Beyond determining rate-limiting steps, this compound can be used as a mechanistic probe to understand the precise chemical transformations involved in Midodrine metabolism. By tracking the fate of the deuterium label through the metabolic pathway, researchers can gain insights into bond formation and cleavage events.

For instance, if Midodrine-d6, labeled at a specific position, is metabolized, the location of the deuterium atom in the resulting metabolites can provide clues about the reaction mechanism. If a metabolic reaction involves the removal of a hydrogen atom from a deuterated position, the corresponding metabolite will retain the deuterium if the bond breaking is not complete or will show a loss of deuterium if the bond is fully cleaved during the reaction.

The primary metabolic pathway of Midodrine is deglycination to form desglymidodrine. nih.govprobes-drugs.orgnih.gov This reaction involves the cleavage of an amide bond. Deuterium labeling on the glycine (B1666218) moiety or other parts of the molecule could help elucidate the enzymatic mechanism of this deglycination, such as the role of specific hydrogen atoms in the transition state or intermediates.

While specific examples of this compound being used to fully elucidate a metabolic mechanism were not found, the general principle of using stable isotope labels for this purpose is well-established in mechanistic enzymology and drug metabolism studies. mdpi.comnih.gov For example, studies using ¹⁸O isotopes have been used to determine transition state structures in enzymatic reactions involving phosphoryl transfer. nih.gov Similarly, deuterium labeling has been used to study the mechanisms of cytochrome P450 reactions. nih.gov

This compound, with deuterium atoms on the methoxy (B1213986) groups, could be particularly useful for studying potential O-demethylation pathways, although deglycination is the primary metabolic route. If O-demethylation were to occur, tracking the deuterium from the methoxy groups could help confirm this pathway and potentially provide information about the mechanism.

Computational and Theoretical Approaches to Predict and Interpret Isotope Effects in Midodrine Chemistry

Computational chemistry plays an increasingly important role in predicting and interpreting kinetic isotope effects, complementing experimental studies. mdpi.comrutgers.edu Theoretical approaches, such as Density Functional Theory (DFT), can be used to model the transition states of enzymatic or chemical reactions involving Midodrine and its deuterated forms. rutgers.eduresearchgate.net

By calculating the vibrational frequencies of the reactant and transition state molecules for both Midodrine and Midodrine-d6, computational methods can predict the theoretical KIE value for a specific reaction step. rutgers.eduresearchgate.net Comparing these predicted values to experimentally determined KIEs can help validate proposed reaction mechanisms and transition state structures. mdpi.comrutgers.edu

Furthermore, computational studies can explore potential energy surfaces and identify possible reaction pathways that might be difficult to observe experimentally. rutgers.edu For Midodrine, computational approaches could be used to model the deglycination reaction, predicting the KIE for hydrogen atoms involved in the amide bond cleavage or nearby positions. They could also investigate potential oxidative pathways, calculating KIEs for hydrogen abstraction events.

While specific computational studies on this compound and its KIEs were not highlighted in the search results, the application of these methods to drug metabolism and enzymatic reactions is a growing field. nih.govmdpi.comresearchgate.net For example, computational studies have been used to determine kinetic and equilibrium isotope effects in reactions involving C-H bond activation at metal centers. rutgers.edu

Computational modeling can provide valuable insights into:

The feasibility of proposed metabolic pathways.

The nature of transition states (e.g., concerted vs. step-wise mechanisms).

The influence of enzyme active site residues on the reaction mechanism and KIE.

Integrating experimental KIE data obtained using this compound with computational predictions can lead to a more comprehensive understanding of the enzymatic mechanisms responsible for Midodrine biotransformation. mdpi.comrutgers.edu

Future Directions and Emerging Research Opportunities for Midodrine D6 Hcl

Integration of Advanced Analytical Techniques for Ultra-Trace Level Quantification

The accurate quantification of pharmaceutical compounds and their metabolites at very low concentrations in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Midodrine-d6 HCl serves as a valuable internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods developed for quantifying midodrine (B238276) and desglymidodrine (B1670291). caymanchem.comveeprho.combiomol.comresearchgate.netresearchgate.net

Future research can focus on integrating this compound with even more advanced and sensitive analytical techniques to achieve ultra-trace level quantification. This includes:

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS coupled with LC can provide greater specificity and sensitivity, allowing for the accurate quantification of midodrine and its metabolites even in complex biological samples with minimal matrix interference. This is particularly important for studies involving small sample volumes or very low drug concentrations.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS offers high separation efficiency and can be coupled with sensitive MS detection. Exploring CE-MS with this compound as an internal standard could enable the analysis of midodrine and its metabolites in challenging matrices or in studies requiring high throughput.

Micro- and Nano-scale LC-MS: Miniaturized chromatographic systems can improve sensitivity by reducing sample dilution and enhancing ionization efficiency. Developing methods using micro- or nano-LC coupled with MS/MS and this compound could push the limits of detection for midodrine and its active metabolite.

Enhanced Sample Preparation Techniques: Research into novel and more efficient sample preparation methods, such as automated solid-phase extraction (SPE) or microextraction techniques, in conjunction with this compound, can further improve the sensitivity and robustness of analytical assays for ultra-trace quantification.

These advancements in analytical techniques, supported by the use of stable isotope internal standards like this compound, will be critical for conducting studies requiring high sensitivity, such as pediatric pharmacokinetic studies, microdosing studies, or investigations into tissue distribution at very low levels.

Exploration of Novel Applications of Deuterated Midodrine in Systems Biology and Metabolomics Research

Deuterated compounds, including Midodrine-d6, have significant potential beyond their traditional use as analytical standards, particularly in the fields of systems biology and metabolomics. core.ac.ukadvatechgroup.com

Potential novel applications of deuterated midodrine in these areas include:

Metabolic Pathway Elucidation: By administering deuterated midodrine to biological systems (e.g., cell cultures, animal models), researchers can trace the metabolic fate of the compound and its conversion to desglymidodrine and other potential metabolites. probes-drugs.orgdrugbank.comnih.gov The deuterium (B1214612) label allows for the clear differentiation of drug-related compounds from endogenous molecules using MS. This can provide detailed insights into the enzymes involved in midodrine metabolism, the kinetics of these transformations, and potential alternative metabolic pathways. Midodrine is known to be metabolized by deglycination to desglymidodrine, and further metabolism involves cytochrome P450 isoforms, particularly CYP2D6 and CYP1A2. nih.gov Deuterated midodrine could help in precisely quantifying the contribution of different enzymes and pathways.

Pharmacokinetic Modeling and Simulation: Data obtained from studies using deuterated midodrine can inform and refine pharmacokinetic models. nih.gov By simultaneously measuring the concentrations of the labeled and unlabeled compounds (if co-administered), researchers can gain a more accurate understanding of absorption, distribution, metabolism, and excretion (ADME) processes. This is particularly valuable when studying drug-drug interactions or evaluating the impact of physiological changes on midodrine pharmacokinetics.

Investigating Drug-Induced Perturbations in Metabolome: In systems biology, deuterated midodrine can be used as a tool to study how midodrine administration perturbs the endogenous metabolome. By analyzing changes in the levels of various metabolites in biological samples after exposure to deuterated midodrine, researchers can identify metabolic pathways affected by the drug or its active metabolite. This can provide a more comprehensive understanding of the drug's pharmacological effects and potential off-target effects at a systems level.

Quantitative Systems Pharmacology (QSP): Data generated using deuterated midodrine in metabolic and pharmacokinetic studies can be integrated into QSP models. These models aim to simulate the complex interactions between a drug and biological systems, allowing for predictions of drug behavior and effects under different conditions. Deuterated compounds can provide valuable quantitative data to build and validate these sophisticated models.

The application of deuterated midodrine in these areas can provide a deeper understanding of its pharmacological profile and metabolic fate within the context of the entire biological system.

Interdisciplinary Research Bridging Synthetic Chemistry and Mechanistic Biology for Deuterated Pharmaceutical Compounds

Advancing the utility of deuterated pharmaceutical compounds like this compound requires close collaboration between synthetic chemists and mechanistic biologists.

Opportunities for interdisciplinary research include:

Design and Synthesis of Novel Deuteration Strategies: Synthetic chemists can develop more efficient and cost-effective methods for site-specific deuterium labeling of midodrine and its metabolites. nih.gov Research into late-stage deuteration techniques could allow for the introduction of deuterium atoms at specific positions known or predicted to be metabolic soft spots, potentially altering the pharmacokinetic profile of the compound for research purposes. nih.gov

Synthesis of Metabolites with Deuterium Labels: Beyond the parent drug, the synthesis of deuterated analogs of midodrine's known and potential metabolites (such as desglymidodrine-d4 or other hydroxylated or conjugated forms) is crucial for comprehensive metabolic profiling and quantification in biological studies. synzeal.com

Investigating Isotope Effects on Enzyme Kinetics: Collaboration between chemists and biologists can explore the impact of deuterium substitution on the kinetics of enzymatic reactions involved in midodrine metabolism. The kinetic isotope effect (KIE) can provide insights into the rate-limiting steps of metabolic pathways and the mechanisms of action of the enzymes involved, such as CYP2D6. nih.govwikipedia.org

Development of Deuterated Probes for Target Engagement Studies: While midodrine's primary target is the alpha-1 adrenergic receptor, deuterated analogs could potentially be designed as probes to study receptor binding kinetics or distribution in tissues using advanced imaging techniques.

Understanding the Biological Impact of Deuteration: Although deuterium substitution is generally considered to have minimal biological impact, interdisciplinary research can investigate subtle effects of deuteration on protein binding, transport across biological membranes, or interaction with other biomolecules, which could be relevant for interpreting data from studies using deuterated compounds. researchgate.net

By fostering these interdisciplinary collaborations, researchers can maximize the potential of deuterated pharmaceutical compounds like this compound as powerful tools for both quantitative analysis and fundamental biological research, paving the way for a more comprehensive understanding of drug behavior in living systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.